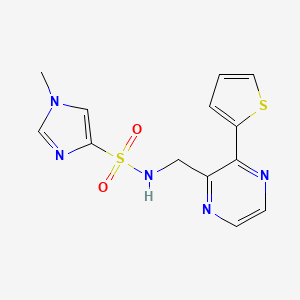

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Reactants: 1-methylimidazole, Chlorosulfonic acid

- Conditions: Low temperature, followed by neutralization with a base

- Product: 1-methylimidazole-4-sulfonamide

Step 3: Coupling with Pyrazine and Thiophene Rings

- Reactants: 1-methylimidazole-4-sulfonamide, 2-bromo-3-(thiophen-2-yl)pyrazine

- Conditions: Palladium-catalyzed cross-coupling reaction

- Product: 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The pyrazine and thiophene rings are then incorporated through a series of coupling reactions.

-

Step 1: Synthesis of Imidazole Ring

- Reactants: Glyoxal, Ammonium acetate, Formaldehyde

- Conditions: Reflux in ethanol

- Product: 1-methylimidazole

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with a palladium catalyst, Sodium borohydride

Substitution: Sodium hydride, Potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, Sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-N-(pyrazin-2-ylmethyl)-1H-imidazole-4-sulfonamide

- 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-carboxamide

Uniqueness

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both the sulfonamide and thiophene groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be characterized as follows:

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 284.33 g/mol

- CAS Number : 2034495-77-5

The compound features an imidazole ring, a thiophene moiety, and a sulfonamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of various derivatives of pyrazole and imidazole compounds. Notably, derivatives similar to this compound have demonstrated significant activity against a range of pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported between 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

- Biofilm Inhibition : Compounds similar to this sulfonamide have shown the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Antiviral Activity

The antiviral potential of compounds containing imidazole and pyrazole rings has been explored extensively. For instance, studies have indicated that certain derivatives exhibit promising activity against viral targets by interfering with viral replication processes.

Case Study:

In a study evaluating various N-Heterocycles as antiviral agents, compounds with structural similarities to our target compound demonstrated enhanced binding affinity to viral proteins, suggesting potential as therapeutic agents against viral infections .

The biological activity of this compound is believed to stem from its ability to:

- Inhibit Enzyme Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Disrupt Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis .

Data Table: Biological Activity Overview

| Activity Type | Tested Pathogens/Viruses | MIC (μg/mL) | Remarks |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Strong inhibition of biofilm formation |

| Antiviral | Viral Proteins | Varies | Enhanced binding affinity observed |

Properties

IUPAC Name |

1-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c1-18-8-12(16-9-18)22(19,20)17-7-10-13(15-5-4-14-10)11-3-2-6-21-11/h2-6,8-9,17H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQVYHNIPOUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.